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Introduction
MS67 is a potent and selective degrader of the WD40 repeat domain protein 5 (WDR5).[1][2] It

functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of WDR5

through the ubiquitin-proteasome system.[3][4][5] This activity makes MS67 a valuable tool for

studying the biological roles of WDR5 and for exploring its therapeutic potential, particularly in

cancers where the WDR5-MLL interaction is a key driver of oncogenesis.[3][6]

The interaction between WDR5 and Mixed Lineage Leukemia (MLL) protein is crucial for the

histone methyltransferase activity of the MLL complex, which is responsible for the methylation

of histone H3 at lysine 4 (H3K4).[7][8][9][10] This epigenetic modification is vital for

transcriptional regulation, and its dysregulation is implicated in various cancers, including acute

myeloid leukemia (AML).[3][7] MS67 offers a powerful approach to disrupt this interaction by

depleting the cellular levels of WDR5, thereby inhibiting the oncogenic signaling driven by the

WDR5-MLL complex.[3][6]

Mechanism of Action
MS67 is a heterobifunctional molecule that simultaneously binds to WDR5 and an E3 ubiquitin

ligase, specifically the von Hippel-Lindau (VHL) E3 ligase complex.[3] This ternary complex

formation facilitates the ubiquitination of WDR5, marking it for degradation by the proteasome.

By degrading WDR5, MS67 effectively disrupts its interaction with MLL and other binding
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partners, leading to the suppression of WDR5-regulated gene transcription and a reduction in

H3K4 methylation.[1][3]

Quantitative Data for MS67
Parameter Value Cell Line/System Notes

Binding Affinity (Kd) to

WDR5
63 nM Biochemical Assay

Potent binding to the

target protein.[1][2]

Binding Affinity (Kd) to

VCB Complex
140 nM Biochemical Assay

Effective recruitment

of the E3 ligase

complex.[1]

Degradation

Concentration (DC50)
3.7 ± 1.4 nM MV4;11 cells

Concentration for 50%

degradation of WDR5.

[3]

Maximum

Degradation (Dmax)
94 ± 1% MV4;11 cells

Achieved at a

concentration of 0.5

µM.[3]

GI50 in MV4;11 cells 15 nM Cell-based Assay

Potent growth

inhibition in a sensitive

AML cell line.[1]

GI50 in EOL-1 cells 38 nM Cell-based Assay

Demonstrates efficacy

in another MLL-

rearranged leukemia

cell line.[1]

Signaling Pathway
The WDR5-MLL complex plays a central role in the regulation of gene expression through

histone methylation. The following diagram illustrates the mechanism of action of MS67 in

disrupting this pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medchemexpress.com/ms67.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8500670/
https://www.benchchem.com/product/b10831991?utm_src=pdf-body
https://www.medchemexpress.com/ms67.html
https://www.medchemexpress.com/Targets/wdr5.html
https://www.medchemexpress.com/ms67.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8500670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8500670/
https://www.medchemexpress.com/ms67.html
https://www.medchemexpress.com/ms67.html
https://www.benchchem.com/product/b10831991?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cytoplasm

WDR5 MLL
Interaction

Proteasome

Targeted to

Histone H3
Methylates

H3K4 Methylation
Results in

Oncogenic Gene
Expression

Promotes

MS67

Binds

VHL E3 Ligase

Recruits

WDR5 Degradation

Leads to
Inhibits Interaction

Click to download full resolution via product page

Caption: Mechanism of MS67-induced WDR5 degradation and disruption of the WDR5-MLL

interaction.

Experimental Protocols
Experimental Workflow for Studying WDR5-MLL
Interaction with MS67
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Caption: General workflow for investigating the effect of MS67 on the WDR5-MLL interaction.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess
WDR5-MLL Interaction
This protocol is designed to qualitatively assess the disruption of the endogenous WDR5-MLL

protein interaction in cells treated with MS67.
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Materials:

Cell lines (e.g., MV4;11, MOLM13)

MS67

Cell lysis buffer (non-denaturing)

Antibodies: anti-WDR5, anti-MLL, and IgG control

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE and Western blotting reagents

Procedure:

Cell Culture and Treatment: Culture cells to the desired density and treat with varying

concentrations of MS67 or DMSO (vehicle control) for a specified time (e.g., 18 hours).

Cell Lysis: Harvest and wash the cells, then lyse them in a non-denaturing lysis buffer to

preserve protein-protein interactions.[11]

Immunoprecipitation:

Pre-clear the cell lysates with protein A/G beads.

Incubate the pre-cleared lysates with either an anti-WDR5 antibody, anti-MLL antibody, or

a negative control IgG overnight at 4°C.[11][12]

Add protein A/G magnetic beads to capture the antibody-protein complexes.[11][13]

Washing: Wash the beads several times with cold wash buffer to remove non-specifically

bound proteins.[11]

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.[11][13]
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Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Probe the membrane with antibodies against WDR5 and MLL to detect the co-

immunoprecipitated proteins. A decrease in the amount of co-precipitated MLL with the

WDR5 antibody (and vice versa) in MS67-treated samples compared to the control indicates

disruption of the interaction.

Protocol 2: AlphaScreen Assay for Quantitative Analysis
of WDR5-MLL Interaction
This high-throughput assay quantitatively measures the effect of MS67 on the WDR5-MLL

interaction in a biochemical setting.[14][15][16][17]

Materials:

Recombinant purified WDR5 and MLL proteins (or peptides containing the WDR5-interacting

motif of MLL)

Streptavidin-coated Donor beads and anti-tag antibody-conjugated Acceptor beads (e.g.,

anti-GST, anti-His)

Biotinylated and tagged recombinant proteins

MS67

Assay buffer

384-well microplates

Procedure:

Protein Preparation: Use biotinylated WDR5 and a tagged MLL peptide (e.g., GST-MLL).

Assay Setup:

In a 384-well plate, add the assay buffer.

Add serial dilutions of MS67 or a control compound.
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Add the biotinylated WDR5 and tagged MLL peptide.

Incubate briefly to allow for compound-protein interaction.

Bead Addition: Add a mixture of streptavidin-coated Donor beads and anti-tag Acceptor

beads.

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for

bead-protein complex formation.

Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. The signal

will be proportional to the extent of the WDR5-MLL interaction. A decrease in signal in the

presence of MS67 indicates inhibition of the interaction.

Protocol 3: Time-Resolved Fluorescence Resonance
Energy Transfer (TR-FRET) Assay
TR-FRET is another robust method for quantifying protein-protein interactions in a high-

throughput format.[18][19][20][21]

Materials:

Recombinant WDR5 and MLL proteins/peptides labeled with a TR-FRET donor (e.g.,

Europium) and acceptor (e.g., APC) fluorophore, respectively.

MS67

Assay buffer

384-well low-volume black plates

Procedure:

Assay Setup:

To the wells of a 384-well plate, add assay buffer.

Add serial dilutions of MS67 or a control.
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Add the donor-labeled WDR5 and acceptor-labeled MLL.

Incubation: Incubate the plate at room temperature for a specified period to allow the

reaction to reach equilibrium.

Signal Detection: Measure the TR-FRET signal using a microplate reader with appropriate

excitation and emission filters. The ratio of acceptor to donor emission is calculated. A

decrease in the TR-FRET ratio in the presence of MS67 indicates disruption of the WDR5-

MLL interaction.

Conclusion
MS67 is a highly effective and selective degrader of WDR5, providing a powerful tool for

probing the WDR5-MLL interaction and its downstream consequences. The protocols and data

presented here offer a comprehensive guide for researchers to utilize MS67 in their studies,

from initial qualitative assessments in cell-based assays to quantitative high-throughput

screening. These approaches will be instrumental in advancing our understanding of the

WDR5-MLL axis in health and disease and in the development of novel therapeutic strategies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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